molecular formula C10H19NO4 B3393603 [(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate CAS No. 35657-40-0

[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate

Cat. No.: B3393603
CAS No.: 35657-40-0
M. Wt: 217.26 g/mol
InChI Key: WYAROZBFQHEKEG-UHFFFAOYSA-N
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Description

[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is attached to an amino group, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate typically involves the reaction of tert-butyl chloroformate with 2,2-dimethylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

Mechanism of Action

The mechanism of action of [(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate primarily involves its role as a protecting group. The Boc group stabilizes the amine by preventing it from participating in unwanted reactions. The protection is achieved through the formation of a carbamate linkage, which is stable under basic and neutral conditions but can be cleaved under acidic conditions . This selective stability allows for the controlled deprotection of the amine when desired, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate is unique due to its specific structure, which provides a balance of stability and reactivity. The tert-butyl group offers steric protection, while the carbamate linkage ensures stability under various conditions. This makes it a versatile and valuable compound in synthetic chemistry .

Properties

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)7(12)15-11-8(13)14-10(4,5)6/h1-6H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAROZBFQHEKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306089
Record name tert-Butyl [(2,2-dimethylpropanoyl)oxy]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35657-40-0
Record name NSC174050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl [(2,2-dimethylpropanoyl)oxy]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate is prepared from trimethyl acetyl chloride and N-tert-butoxycarbonyl hydroxylamine according to Scheme 1 described by Carpino et al. J. Am. Chem. Soc. 1959, 955-957. (6.4 g, 78%), 1H NMR (250 MHz, DMSO-d6) δ ppm 10.46 (1H, br. s.), 1.40 (9H, s), 1.20 (9H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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